

# Glycyrrhizin (GLR) interaction with viral proteins

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLR-19    |           |
| Cat. No.:            | B15564982 | Get Quote |

An In-depth Technical Guide to the Interaction of Glycyrrhizin (GLR) with Viral Proteins

#### **Abstract**

Glycyrrhizin (GLR), a triterpenoid saponin extracted from licorice root, has demonstrated a broad spectrum of antiviral activities against numerous DNA and RNA viruses.[1][2][3][4][5] Its multifaceted mechanism of action involves direct interaction with viral proteins, interference with viral entry and replication, and modulation of host immune responses.[1][3][4] This technical guide provides a comprehensive overview of the molecular interactions between GLR and key viral proteins, summarizes quantitative data on its antiviral efficacy, details relevant experimental protocols, and illustrates the associated cellular pathways.

#### Introduction

Glycyrrhizin (also known as Glycyrrhizic Acid or GA) is the primary active constituent of licorice root (Glycyrrhiza species) and has been utilized in traditional medicine for centuries.[1][6] Modern pharmacological studies have identified its potent anti-inflammatory, immunomodulatory, and antiviral properties.[3][4] GLR's ability to inhibit a wide range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Hepatitis C Virus (HCV), makes it a compelling candidate for antiviral drug development.[1][2][3][5] This document synthesizes current research on the direct interactions between GLR and viral proteins, which are central to its antiviral effects.

#### **Mechanisms of Antiviral Action**



GLR employs a multi-pronged approach to inhibit viral infection and replication. The primary mechanisms include:

- Inhibition of Viral Entry: GLR can prevent the initial stages of infection, namely viral attachment and penetration into the host cell.[1][2][7] For SARS-CoV-2, it has been shown to bind to the host cell receptor ACE2 and the viral Spike (S) protein, disrupting the interaction required for viral entry.[6][8][9]
- Inhibition of Viral Replication: GLR can target essential viral enzymes required for replication.
   It has been shown to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2 and the reverse transcriptase of HIV.[9][10][11]
- Modulation of Host Signaling Pathways: GLR can influence cellular signaling pathways critical for the viral life cycle and the host's inflammatory response. For instance, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression during influenza virus infection.[2][12][13]

# Interaction with Specific Viral Proteins Coronaviruses (SARS-CoV and SARS-CoV-2)

GLR has been extensively studied for its activity against coronaviruses. It targets multiple proteins crucial for the viral life cycle.

- Spike (S) Protein: The S protein mediates viral entry by binding to the host's ACE2 receptor.
   [8] GLR directly interacts with the S protein, with a measured equilibrium dissociation constant (K\_D) of 0.28 nM as determined by Surface Plasmon Resonance (SPR).[6] This interaction blocks the S protein from binding to host cells.[6][14] Molecular docking studies suggest GLR has several binding pockets on the S protein, including one at the interface with ACE2.[6][15]
- Main Protease (Mpro/3CLpro): Mpro is a viral enzyme essential for processing viral polyproteins, making it a key target for antiviral drugs.[11] GLR inhibits Mpro activity, with studies showing 70.3% inhibition at a concentration of 30 μM and complete inhibition at 2000 μM.[9][11] Molecular docking studies have calculated a strong binding affinity of GLR for Mpro, with binding energies ranging from -8.0 to -8.3 kcal/mol.[16][17]



- Papain-Like Protease (PLpro): Similar to Mpro, PLpro is involved in viral replication.
   Molecular docking studies indicate a strong binding affinity of GLR to PLpro.[18]
- RNA-dependent RNA Polymerase (RdRp): This enzyme is critical for viral RNA replication.
   GLR has shown a strong binding affinity for the SARS-CoV-2 RdRp in computational models, with a binding energy of -8.6 kcal/mol.[17]

### **Human Immunodeficiency Virus (HIV)**

GLR and its derivatives have shown notable inhibitory effects on HIV replication.

- Reverse Transcriptase (RT): This enzyme is fundamental to the retroviral life cycle. GLR derivatives act as noncompetitive inhibitors of HIV-1 reverse transcriptase.[19] A modified version, glycyrrhizin sulfate (GLS), was found to be an efficient inhibitor of RT. Another derivative, glycyrrhizic acid penta-O-nicotinate (niglizin), also effectively suppresses HIV replication by inhibiting RT.[19]
- Viral Entry: GLR can inhibit HIV entry into host cells by inducing the production of β-chemokines, which bind to the CCR5 chemokine receptor, a crucial co-receptor for HIV.[20] It has also been suggested that GLR reduces the fluidity of the host cell plasma membrane, which can impede viral fusion and entry.[7][21]

### Influenza A Virus (IAV)

GLR demonstrates significant activity against IAV, primarily by targeting host pathways and, to a lesser extent, viral proteins.

Hemagglutinin (HA) and Neuraminidase (NA): HA and NA are the two major surface glycoproteins of the influenza virus, responsible for attachment and release, respectively.[22] [23] While direct, high-affinity binding to these proteins is not the primary mechanism, molecular docking studies have explored GLR's potential interaction with neuraminidase.[18] The main antiviral action of GLR against IAV appears to be the inhibition of virus uptake into the cell and the modulation of host inflammatory responses.[24] It significantly reduces the expression of pro-inflammatory cytokines like IL-6 and CXCL10.[12]

## **Hepatitis Viruses (HBV and HCV)**



GLR has been used clinically in Japan and China for the treatment of chronic viral hepatitis.[2]

- Hepatitis C Virus (HCV): GLR and its metabolite, glycyrrhetinic acid, inhibit HCV replication.
   [25] It has been shown to inhibit the release of infectious HCV particles and can have a synergistic effect when combined with interferon. [26][27][28] The proposed mechanism involves the inhibition of viral entry and replication, potentially targeting nonstructural proteins like NS3 protease and NS5B RNA-dependent RNA polymerase. [26][29]
- Hepatitis B Virus (HBV): GLR exerts an antiviral effect by inhibiting the secretion of the hepatitis B surface antigen (HBsAg).[2][30]

## **Quantitative Data Summary**

The antiviral activity of Glycyrrhizin and its derivatives has been quantified across numerous studies. The tables below summarize key metrics.

Table 1: In Vitro Inhibitory Concentrations (IC50/EC50) of GLR and Derivatives



| Virus                      | Target/Assa<br>y              | Compound             | IC50 / EC50  | Cell Line   | Reference |
|----------------------------|-------------------------------|----------------------|--------------|-------------|-----------|
| SARS-CoV-<br>2             | S-<br>RBD/ACE2<br>Interaction | Glycyrrhizin         | 22 μM        | -           | [9]       |
| SARS-CoV-2                 | Replication<br>(RNA level)    | Glycyrrhizin         | 0.44 mg/ml   | Vero E6     | [9]       |
| SARS-CoV                   | Replication                   | Glycyrrhizin         | 365 μΜ       | Vero        | [1]       |
| HIV-1 (AZT-<br>resistant)  | Replication                   | Niglizin             | 0.134 μΜ     | MT-4        | [19]      |
| HIV-1 (Wild<br>type)       | Replication                   | Niglizin             | 9.64 μΜ      | MT-4        | [19]      |
| HSV-1                      | Replication                   | Glycyrrhizin         | 0.5 mM       | -           | [1]       |
| HCV                        | Replication                   | Glycyrrhizin         | 14 ± 2 μg/ml | Liver Cells | [26][28]  |
| Varicella-<br>zoster virus | Replication                   | Glycyrrhizic<br>Acid | 0.71 mM      | HEF         | [31]      |
| SARS-CoV-2                 | Replication                   | Glycyvir             | 2–8 μΜ       | Vero E6     | [32]      |

| HIV (pseudovirus) | Entry | Glycyvir | 3.9–27.5  $\mu$ M | TZM-bl |[32] |

Table 2: Binding Affinities and Molecular Docking Scores



| Viral<br>Protein           | Virus          | Method                          | Binding<br>Metric | Value             | Reference |
|----------------------------|----------------|---------------------------------|-------------------|-------------------|-----------|
| Spike (S)<br>Protein       | SARS-CoV-<br>2 | Surface<br>Plasmon<br>Resonance | K_D               | 0.28 nM           | [6]       |
| Main<br>Protease<br>(Mpro) | SARS-CoV-2     | Molecular<br>Docking            | Binding<br>Energy | -8.19<br>kcal/mol | [9]       |
| Main<br>Protease<br>(Mpro) | SARS-CoV-2     | Molecular<br>Docking            | Binding<br>Energy | -8.3 kcal/mol     | [17]      |
| RdRp                       | SARS-CoV-2     | Molecular<br>Docking            | Binding<br>Energy | -8.6 kcal/mol     | [17]      |
| Spike (S)<br>Protein       | SARS-CoV-2     | Molecular<br>Docking            | Binding<br>Energy | -7.3 kcal/mol     | [17]      |

| Spike Receptor Binding Domain | Influenza | Molecular Docking | Binding Energy | -10.307 kcal/mol |[18] |

# **Experimental Protocols Molecular Docking**

This computational method is used to predict the binding mode and affinity of a ligand (GLR) to a protein target.

- Protein and Ligand Preparation: Obtain the 3D crystal structure of the target viral protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges. Obtain the 3D structure of Glycyrrhizin and optimize its geometry.
- Grid Generation: Define a binding site on the target protein, typically the active site of an
  enzyme or a known interaction interface. A grid box is generated around this site to define
  the search space for the ligand.



- Docking Simulation: Use software like AutoDock Vina to dock the ligand into the defined binding site.[17] The program samples different conformations and orientations of the ligand, calculating the binding energy for each pose.
- Analysis: Analyze the results to identify the pose with the lowest binding energy, which
  represents the most stable predicted binding mode.[17][18] Visualize the interactions (e.g.,
  hydrogen bonds, hydrophobic interactions) between the ligand and protein residues using
  software like PyMOL.[17]

### **Surface Plasmon Resonance (SPR)**

SPR is a biophysical technique used to measure real-time biomolecular interactions and determine binding kinetics ( $k_a$ ,  $k_d$ ) and affinity ( $K_D$ ).[6][30]

- Chip Preparation: Immobilize the recombinant viral protein (e.g., SARS-CoV-2 S protein) onto the surface of a sensor chip.
- Binding Analysis: Flow a series of concentrations of Glycyrrhizin (the analyte) over the chip surface. The binding of GLR to the immobilized protein causes a change in the refractive index at the surface, which is detected and measured in resonance units (RU).
- Data Acquisition: Record the binding events as a sensorgram, which plots RU versus time.
   The association phase occurs during analyte injection, and the dissociation phase occurs during a subsequent buffer flow.
- Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to
  calculate the association rate constant (k\_a), the dissociation rate constant (k\_d), and the
  equilibrium dissociation constant (K\_D = k\_d/k\_a).[6]

## **Plaque Reduction Assay**

This is a standard virological assay to quantify the effect of an antiviral compound on infectious virus particles.[17]

 Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in multi-well plates.



- Infection and Treatment: Infect the cells with a known amount of virus (to produce a countable number of plaques). Simultaneously or at different time points (pre-, during, or post-infection), treat the cells with various concentrations of Glycyrrhizin.[16][33]
- Overlay: After the infection period, remove the virus/compound mixture and overlay the cells
  with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts viral
  spread to adjacent cells, leading to the formation of localized lesions called plaques.
- Incubation and Staining: Incubate the plates for several days to allow plaques to form. Subsequently, fix the cells and stain them with a dye (e.g., crystal violet) that stains living cells. Plaques appear as clear zones where cells have been killed by the virus.
- Quantification: Count the number of plaques in treated and untreated wells. The
  concentration of GLR that reduces the number of plaques by 50% is determined as the IC50
  value.[17]

# **Visualization of Pathways and Workflows**





#### Click to download full resolution via product page

Caption: Workflow for identifying and validating the antiviral activity of Glycyrrhizin.

Caption: Multi-target mechanism of Glycyrrhizin against SARS-CoV-2.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 2. The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Glycyrrhizin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigen.com.ua [epigen.com.ua]
- 8. mdpi.com [mdpi.com]
- 9. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new anti-human immunodeficiency virus substance, glycyrrhizin sulfate; endowment of glycyrrhizin with reverse transcriptase-inhibitory activity by chemical modification PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Glycyrrhizin Exerts Antioxidative Effects in H5N1 Influenza A Virus-Infected Cells and Inhibits Virus Replication and Pro-Inflammatory Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Glycyrrhizic Acid Inhibits SARS-CoV-2 Infection by Blocking Spike Protein-Mediated Cell Attachment PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational and In Vitro Experimental Investigations Reveal Anti-Viral Activity of Licorice and Glycyrrhizin against Severe Acute Respiratory Syndrome Coronavirus 2 [mdpi.com]
- 17. Binding affinities and antiviral activities of Allicin and Glycyrrhizin against SARS-CoV-2: Molecular docking and in-vitro approaches [mid.journals.ekb.eq]
- 18. japsonline.com [japsonline.com]

#### Foundational & Exploratory





- 19. [The anti-HIV activity of glycyrrhizic acid penta-O-nicotinate] PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Influenza Hemagglutinin and Neuraminidase Membrane Glycoproteins PMC [pmc.ncbi.nlm.nih.gov]
- 23. Viral neuraminidase Wikipedia [en.wikipedia.org]
- 24. Glycyrrhizin inhibits influenza A virus uptake into the cell PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-hepatitis C virus compounds obtained from Glycyrrhiza uralensis and other Glycyrrhiza species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Glycyrrhizin as antiviral agent against Hepatitis C Virus PMC [pmc.ncbi.nlm.nih.gov]
- 27. frontiersin.org [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. repository.unair.ac.id [repository.unair.ac.id]
- 30. researchgate.net [researchgate.net]
- 31. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Glycyrrhizin (GLR) interaction with viral proteins].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#glycyrrhizin-glr-interaction-with-viral-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com